1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone
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Overview
Description
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one is a chemical compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one typically involves a multi-step process. One common method includes the reaction of 4-bromobenzohydrazide with chloroacetyl chloride in the presence of a base to form the intermediate 4-bromophenylhydrazine. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired oxadiazole derivative .
Chemical Reactions Analysis
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one can be compared with other similar compounds, such as:
5-(4-bromophenyl)-1,3-oxazole: This compound shares a similar bromophenyl group but has an oxazole ring instead of an oxadiazole ring.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar bromophenyl group but features an isoxazole ring and a hydroxyphenyl group.
The unique combination of the oxadiazole ring and the chloroethanone moiety in 1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethan-1-one contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
929972-58-7 |
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Molecular Formula |
C10H6BrClN2O2 |
Molecular Weight |
301.52 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-3-1-6(2-4-7)9-13-14-10(16-9)8(15)5-12/h1-4H,5H2 |
InChI Key |
XKPPRJWVGYBJIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)CCl)Br |
Origin of Product |
United States |
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